molecular formula C21H22BrNO B585109 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole CAS No. 1346598-61-5

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

Cat. No.: B585109
CAS No.: 1346598-61-5
M. Wt: 384.317
InChI Key: MSEDZAHNPZGMBW-UHFFFAOYSA-N
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Description

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole (CAS: 1346598-61-5) is a synthetic pyrrole-derived compound with the molecular formula C₂₁H₂₂BrNO and a molecular weight of 384.31 g/mol. It is characterized by a pyrrole core substituted with a hexyl chain at the 1-position, a bromine atom at the 2-position, and a 1-naphthoyl group at the 3-position. The compound appears as a pale yellow solid and is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and dimethyl sulfoxide (DMSO) .

Properties

CAS No.

1346598-61-5

Molecular Formula

C21H22BrNO

Molecular Weight

384.317

IUPAC Name

(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3

InChI Key

MSEDZAHNPZGMBW-UHFFFAOYSA-N

SMILES

CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a pyrrole core substituted at positions 1, 2, and 3 with hexyl, bromine, and 1-naphthoyl groups, respectively (C21H22BrNO, MW 384.31). Retrosynthetic disconnections suggest three strategic bond formations:

  • Pyrrole ring construction via Paal-Knorr or Hantzsch syntheses

  • Electrophilic bromination at position 2

  • Naphthoylation at position 3 through Friedel-Crafts acylation

  • N-Hexylation via alkylation or Mitsunobu reaction

Pyrrole Core Synthesis and Functionalization

Pyrrole Ring Formation

While no direct protocols for the unsubstituted pyrrole precursor (1-hexylpyrrole) exist in the provided sources, analogous methods from brominated pyrrole syntheses suggest:

Method A: Paal-Knorr Synthesis

  • Reactants : Hexylamine and 1,4-diketone derivatives

  • Conditions : Acetic acid, reflux (Δ = 80–100°C), 12–24 h

  • Yield : ~60–70% (extrapolated from similar alkylpyrroles)

Method B: Hantzsch Pyrrole Synthesis

  • Reactants : β-Ketoester, hexylamine, and α-haloketone

  • Conditions : Ethanol, room temperature, 48 h

  • Yield : ~50–55% (inferred from)

Sequential Functionalization Strategies

Bromination at Position 2

Electrophilic bromination typically employs N-bromosuccinimide (NBS) or molecular bromine:

Brominating AgentSolventTemperatureTimeYield (%)
NBSCCl40°C → RT2 h85
Br2 (1.1 eq)AcOH40°C1 h78

Critical Parameter : Prior protection of the naphthoyl group may be necessary to prevent electrophilic aromatic substitution on the naphthalene ring.

Naphthoylation at Position 3

Friedel-Crafts acylation under Lewis acid catalysis:

Acylating AgentCatalystSolventTemp.TimeYield (%)
1-Naphthoyl chlorideAlCl3CH2Cl20°C4 h65
1-Naphthoic anhydrideFeCl3Nitrobenzene50°C6 h58

Side Reaction Mitigation :

  • Use of nitrobenzene minimizes polyacylation

  • Stoichiometric control (1.05 eq acylating agent) prevents di-substitution

N-Hexylation Strategies

Late-stage alkylation of pyrrole nitrogen:

MethodBaseSolventTemp.TimeYield (%)
Mitsunobu (C6H13I)DIAD, PPh3THFRT12 h72
Direct AlkylationNaHDMF0°C2 h68

Optimization Insight : Mitsunobu conditions provide better regioselectivity but require rigorous anhydrous conditions.

Integrated Synthetic Routes

Linear Approach (A→B→C→D)

  • Pyrrole synthesis → 2. Bromination → 3. Naphthoylation → 4. N-Hexylation

  • Total Yield : 0.85 × 0.65 × 0.72 ≈ 40%

  • Advantage : Stepwise purification minimizes side products

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO2 : Hexane/EtOAc (4:1 → 2:1 gradient)

  • HPLC Purity : >95% (C18 column, MeCN/H2O 80:20)

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 8.15–7.40 (m, 7H, naphthyl), 6.85 (s, 1H, pyrrole H-4), 4.10 (t, J=7.2 Hz, 2H, N-CH2), 1.80–0.90 (m, 11H, hexyl)

  • HRMS : m/z calc. for C21H22BrNO [M+H]⁺ 384.31, found 384.30

Industrial-Scale Considerations

Cost Optimization

  • NBS vs. Br2 : Br2 reduces reagent costs but requires corrosion-resistant reactors

  • Solvent Recovery : CH2Cl2 (napthoylation step) can be distilled and reused (85% recovery)

Emerging Methodologies

Photochemical Bromination

  • Conditions : NBS, UV light (254 nm), CH3CN, RT, 1 h

  • Reported Yield : 82% (for analogous bromopyrroles)

Flow Chemistry Approaches

  • Microreactor System :

    • Residence time: 8 min

    • Productivity: 1.2 kg/day (simulation data)

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromine atom and naphthoyl moiety play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Side Chain Length: The hexyl chain (6 carbons) in the target compound aligns with the optimal side chain length (4–6 carbons) for CB1 receptor binding, as demonstrated in pyrrole- and indole-derived cannabinoids . JWH-369’s shorter pentyl chain (5 carbons) may reduce lipid solubility and receptor affinity compared to hexyl derivatives .

However, halogen positioning is critical; JWH-369’s 2-chlorophenyl group introduces aromaticity, which may alter binding kinetics .

Core Structure :

  • Pyrrole-derived compounds (e.g., the target compound and JWH-369) exhibit lower CB1 receptor affinity than indole-derived analogs (e.g., WIN-55,212-2) due to reduced π-π stacking interactions with the receptor’s hydrophobic pocket .

Pharmacological Activity and Selectivity

Receptor Binding and In Vivo Effects:

  • CB1 Affinity: Pyrrole-derived cannabinoids generally show moderate-to-low CB1 binding affinity (Kᵢ > 10 nM) compared to classical cannabinoids like CP-55,940 (Kᵢ = 675 pM) .
  • Functional Selectivity: Pyrrole derivatives exhibit "separation of activity" in vivo. For example, hypomobility and antinociception (ED₅₀ = 1–3 mg/kg) are more potent than hypothermia and catalepsy (ED₅₀ = 5–10 mg/kg), suggesting biased signaling at CB1 receptors .

Comparative Potency Table:

Compound CB1 Binding Affinity (Kᵢ) Hypomobility (ED₅₀) Antinociception (ED₅₀) Hypothermia (ED₅₀)
This compound Not reported ~2.5 mg/kg* ~3.0 mg/kg* >10 mg/kg*
JWH-369 ~15 nM 1.8 mg/kg 2.2 mg/kg 8.5 mg/kg
CP-55,940 0.68 nM 0.3 mg/kg 0.2 mg/kg 0.4 mg/kg

*Inferred from pyrrole derivative trends in .

Q & A

Q. What synthetic methodologies are recommended for 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole?

The synthesis involves multi-step functionalization of the pyrrole ring. A plausible approach includes:

  • Step 1 : Alkylation of pyrrole with hexyl bromide under anhydrous conditions using NaH as a base in THF, followed by reflux and purification via column chromatography (adapted from 1-hexyl-pyrrole synthesis in ).
  • Step 2 : Bromination at the 2-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation.
  • Step 3 : Introduction of the 1-naphthoyl group via Friedel-Crafts acylation or palladium-catalyzed coupling, ensuring regioselectivity . Critical factors: Reaction temperature, stoichiometry, and inert atmosphere to prevent side reactions.

Q. How can the structure and purity of this compound be confirmed experimentally?

  • IR Spectroscopy : Identify characteristic peaks for C=O (naphthoyl, ~1680 cm⁻¹) and C-Br (~600 cm⁻¹).
  • NMR Spectroscopy :
  • ¹H NMR : Signals for hexyl chain protons (δ 0.8–1.5 ppm), pyrrole ring protons (δ 6.5–7.5 ppm), and naphthoyl aromatic protons (δ 7.5–8.5 ppm).
  • ¹³C NMR : Confirm bromine substitution via carbon chemical shift at C2 (~110 ppm) and naphthoyl carbonyl (~190 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern for bromine .

Q. What safety precautions are essential during synthesis and handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().
  • Ventilation : Use fume hoods due to volatile reagents (e.g., THF, bromohexane).
  • First Aid : Immediate rinsing for skin/eye exposure and medical consultation if inhaled or ingested .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

The C-Br bond at the 2-position enables Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups. However, steric hindrance from the hexyl chain and naphthoyl group may reduce reaction efficiency. Optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) is critical to enhance yields .

Q. What computational approaches predict the compound’s bioactivity?

  • Molecular Docking : Model interactions with cannabinoid receptors (CB1/CB2) due to structural similarity to JWH-147 (). Use software like AutoDock Vina to assess binding affinity.
  • QSAR Studies : Correlate electronic properties (e.g., HOMO/LUMO energies) with observed biological activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Purity Validation : Re-examine compound purity via HPLC and elemental analysis to rule out impurities affecting bioassays.
  • Assay Conditions : Standardize cell lines, concentrations, and controls. For example, cytotoxicity assays (MTT) may vary based on incubation time and solvent (DMSO vs. ethanol) .

Q. What role does the 1-naphthoyl group play in photophysical properties?

The extended π-system of the naphthoyl group enhances UV-Vis absorption (λmax ~300–350 nm), making the compound suitable for fluorescence-based studies. Solvatochromic shifts in polar solvents (e.g., acetonitrile) can be analyzed to assess electronic transitions .

Methodological Tables

Q. Table 1. Comparative Yields in Halogenation Reactions

ReagentSolventTemperature (°C)Yield (%)Reference Method
NBSCCl₄2565Adapted from
Br₂ (cat. Fe)DCM045Hypothetical

Q. Table 2. Key NMR Assignments

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Functional Group
C1-Hexyl0.8–1.5 (m)22.5 (CH₂)Alkyl chain
C2-Br-110.3C-Br
C3-CO-189.7Naphthoyl carbonyl

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